N-(3-(3-methoxyphenyl)propyl)propionamide
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Overview
Description
N-(3-(3-methoxyphenyl)propyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methoxyphenyl)propyl)propionamide typically involves the reaction of 3-(3-methoxyphenyl)propylamine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methoxyphenyl)propyl)propionamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)propylpropionamide.
Reduction: Formation of 3-(3-methoxyphenyl)propylamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in relation to melatonin receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(3-methoxyphenyl)propyl)propionamide involves its interaction with specific molecular targets, such as melatonin receptors. It acts as a ligand for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-methoxyphenyl)propyl)propionamide
- N-(3-(2-methoxyphenyl)propyl)propionamide
- N-(3-(3-hydroxyphenyl)propyl)propionamide
Uniqueness
N-(3-(3-methoxyphenyl)propyl)propionamide is unique due to its specific structural features, such as the position of the methoxy group on the phenyl ring.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]propanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-13(15)14-9-5-7-11-6-4-8-12(10-11)16-2/h4,6,8,10H,3,5,7,9H2,1-2H3,(H,14,15) |
InChI Key |
VVTCACGOXCPEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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